molecular formula C2H8ClN3 B1281052 Acetimidohydrazide hydrochloride CAS No. 39254-63-2

Acetimidohydrazide hydrochloride

Cat. No.: B1281052
CAS No.: 39254-63-2
M. Wt: 109.56 g/mol
InChI Key: BDJHVZSZVZKIRK-UHFFFAOYSA-N
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Description

Acetimidohydrazide hydrochloride is a chemical compound belonging to the hydrazine family. It is known for its molecular formula C2H8ClN3 and a molecular weight of 109.56 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

It’s important to note that the mode of action of a compound refers to how it interacts with its target, and the changes that result from this interaction .

Biochemical Pathways

The biochemical pathways affected by Acetamidrazone HCl are not well-documented. Biochemical pathways refer to the series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions, often through a series of several different reactions .

Biochemical Analysis

Biochemical Properties

Acetimidohydrazide hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with enzymes such as hydrazone synthases, which catalyze the reaction between this compound and aldehydes or ketones to form hydrazones . This interaction is crucial for various biochemical assays and research applications. Additionally, this compound can interact with proteins and other biomolecules, forming stable complexes that are useful in studying protein-ligand interactions and enzyme kinetics .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it has been observed to impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . For instance, this compound can inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate access and subsequent catalysis . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, as this compound can influence the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under inert atmosphere and at low temperatures (2-8°C), but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can participate in the synthesis and degradation of hydrazones, which are important intermediates in various biochemical reactions . Additionally, this compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding proteins, and the activity of transporters that mediate its uptake and efflux .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular function . These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.

Chemical Reactions Analysis

Types of Reactions

Acetimidohydrazide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxalyl chloride, triethylamine, and anhydrous ethanol . Reaction conditions often involve heating, cooling, and stirring to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropanoate yields a white solid product with a yield of 73% .

Scientific Research Applications

Acetimidohydrazide hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to acetimidohydrazide hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its high purity levels further enhance its utility in different fields .

Properties

CAS No.

39254-63-2

Molecular Formula

C2H8ClN3

Molecular Weight

109.56 g/mol

IUPAC Name

N'-aminoethanimidamide;hydrochloride

InChI

InChI=1S/C2H7N3.ClH/c1-2(3)5-4;/h4H2,1H3,(H2,3,5);1H

InChI Key

BDJHVZSZVZKIRK-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\N)/N.Cl

SMILES

CC(=NN)N.Cl

Canonical SMILES

CC(=NN)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetimidohydrazide hydrochloride
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Acetimidohydrazide hydrochloride
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Acetimidohydrazide hydrochloride
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Acetimidohydrazide hydrochloride

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